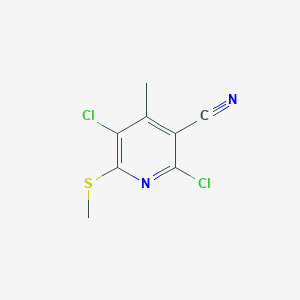

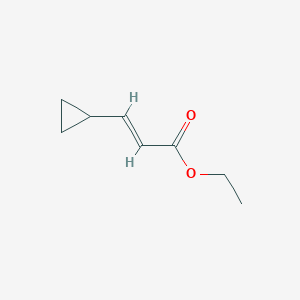

![molecular formula C17H14N2O4 B2459832 Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate CAS No. 941881-32-9](/img/structure/B2459832.png)

Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization

The molecule plays a crucial role in the synthesis of hyperbranched aromatic polyamides. For instance, thermal polymerization of similar monomers leads to hyperbranched aromatic polyamides with significant solubility in various solvents and inherent viscosity, demonstrating its potential in creating novel polymeric materials with specific properties (Yang, Jikei, & Kakimoto, 1999).

Novel Compound Synthesis

It's instrumental in the facile synthesis of novel classes of compounds such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, showcasing its utility in developing potential pharmacologically active molecules with specified functionalities (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Functionalization and Conformation Studies

This compound is also central to studies on the conformational preferences of proline analogues with a fused benzene ring. The research indicates that the presence of such structures can significantly restrict the conformational space available to these residues, influencing the cis-trans arrangement of the amide bond involving the pyrrolidine nitrogen. This has implications for understanding the structural behavior of these compounds in various environments, including solvent effects on their conformational propensities (Warren, Revilla-López, Alemán, Jiménez, Cativiela, & Torras, 2010).

Antimicrobial Agents

Research into pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from related molecular structures, has led to the discovery of compounds exhibiting significant antimicrobial activity. This highlights the molecule's relevance in the development of new bactericidal and fungicidal agents, potentially offering new avenues for antibiotic drug development (Al-Omar & Amr, 2010).

Drug Delivery Systems

The compound's structural features make it a candidate for incorporation into drug delivery systems. For instance, encapsulation in water-soluble metalla-cages for lipophilic pyrenyl derivatives demonstrates its utility in enhancing the cytotoxicity of compounds against cancer cells. Such studies pave the way for its application in targeted therapy, where the molecule's structural attributes can be leveraged to improve therapeutic outcomes (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Wirkmechanismus

Target of Action

It’s structurally similar to n-methyl-2-pyridone-5-carboxamide (n-me-2py), which has been studied for its anti-fibrotic and anti-inflammatory activity .

Biochemical Pathways

N-me-2py, a structurally similar compound, has been shown to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This suggests that Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate may affect similar pathways.

Eigenschaften

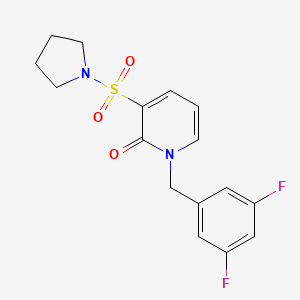

IUPAC Name |

methyl 2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-7-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-3-5-11(12)17(21)22-2/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOXKZIUQWHMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2459749.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2459755.png)

![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)